Physicochemical Property Profile: LogP Comparison of SC-9078332 vs. a Des-phenyl Carboxylate Core Analog
The target compound SC-9078332 displays a computed LogP of 2.68, which is substantially higher than the LogP of approximately 0.5 estimated for the unsubstituted core scaffold, 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 175137-58-3) [1]. This increase in lipophilicity arises from the introduction of the 4-fluorophenyl ring at the C8 position. For kinase inhibitor programs targeting intracellular targets, this LogP difference is functionally relevant because it shifts the compound into the classical drug-like lipophilicity window (LogP 1-3) and away from the overly polar region of the free acid.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 175137-58-3); estimated LogP ≈ 0.5 |
| Quantified Difference | ΔLogP ≈ +2.2 |
| Conditions | Computed value; Hit2Lead database (SC-9078332) and common chemical database estimation for the core acid. |
Why This Matters
A LogP shift of this magnitude dramatically impacts membrane permeability and non-specific binding, making SC-9078332 a more suitable starting point for cell-based kinase inhibitor screening than the polar carboxylic acid core.
- [1] PubChem CID 2778429, Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-; estimated LogP derived from XLogP3 prediction. View Source
